molecular formula C18H20N2O3S B5565622 1-(4-biphenylylcarbonyl)-4-(methylsulfonyl)piperazine

1-(4-biphenylylcarbonyl)-4-(methylsulfonyl)piperazine

Cat. No. B5565622
M. Wt: 344.4 g/mol
InChI Key: ZUMZANBOVUZEBN-UHFFFAOYSA-N
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Description

1-(4-biphenylylcarbonyl)-4-(methylsulfonyl)piperazine, also known as Boc-Pip-SO2Me, is a chemical compound that has been widely studied for its potential application in scientific research. It is a piperazine derivative that has been synthesized using various methods.

Scientific Research Applications

Analytical Chemistry Applications

A sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma involves automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection. This method, which can be applied to similar compounds, highlights the analytical capabilities of derivatized piperazine compounds in biological samples (Kline, W., Kusma, S., & Matuszewski, B., 1999).

Drug Metabolism

Research on the oxidative metabolism of novel antidepressants has identified the roles of various cytochrome P450 enzymes in the metabolic pathways of piperazine derivatives. This study contributes to understanding how these compounds are processed in the human body, which is crucial for drug development and safety evaluations (Hvenegaard, M. G., et al., 2012).

Synthetic Chemistry

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including those derived from piperazine, demonstrate the chemical versatility and potential pharmacological applications of piperazine-based compounds. These findings are significant for the development of new antimicrobial agents (Bektaş, H., et al., 2010).

Receptor Binding Studies

Studies on substituted piperazines as ligands for melanocortin receptors have revealed that certain piperazine derivatives can specifically activate or inhibit melanocortin 4 receptors (MC4R), indicating their potential use in treating conditions like obesity or metabolic disorders. This research underscores the importance of piperazine derivatives in modulating receptor activities (Mutulis, F., et al., 2004).

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)20-13-11-19(12-14-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZANBOVUZEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone

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